![molecular formula C14H11FN4OS B2725618 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-50-9](/img/structure/B2725618.png)
6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .
Synthesis Analysis
The synthesis of these compounds involves green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods . A new series of pyrimidine-5-carbonitrile derivatives, which are similar to the compound you mentioned, has been designed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
A study by Luo et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, including compounds similar to 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds demonstrated significant herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).
Anticancer and Anti-Inflammatory Applications
Another study by Thangarasu et al. (2019) on pyrazoles, closely related to pyrazolo[3,4-d]pyrimidines, revealed their potential in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties.
Adenosine Receptor Affinity
The research by Quinn et al. (1991) on a related compound showed significant antagonist activity at the A1 adenosine receptor, suggesting its potential application in neurological disorders.
Treatment of Cognitive Impairment
A study conducted by Li et al. (2016) investigated 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar, for their potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases.
Antiinflammatory Drugs
Research by Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties, highlighting the potential of this class of compounds in developing new antiinflammatory drugs without ulcerogenic activity.
Anticancer Activity
Hammam et al. (2005) in their study Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity discussed compounds structurally related to this compound showing promising anticancer activity.
Fungicidal Activities
Wang et al. (2004) investigated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their fungicidal activities, highlighting the agricultural applications of these compounds.
Antibacterial Agents
The study by Solankee and Patel (2004) synthesized pyrimidine derivatives and evaluated their antibacterial activity, indicating the potential of similar compounds in antibacterial applications.
Anticoccidial Agents
Rideout et al. (1984) in their paper Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials demonstrated the use of pyrazolo[3,4-d]pyrimidine derivatives as effective anticoccidial agents.
Neuroinflammation Imaging
Tang et al. (2013) developed pyrazolopyrimidines as ligands for translocator protein (TSPO) for imaging neuroinflammatory processes in cancer.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHZUWBEPTOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

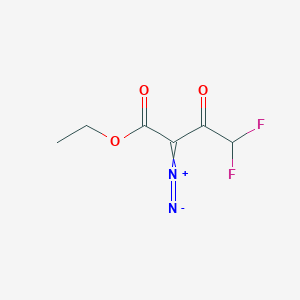

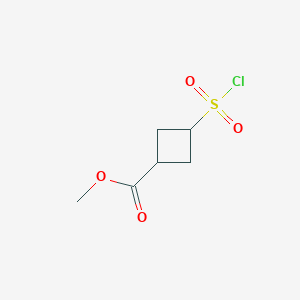
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)
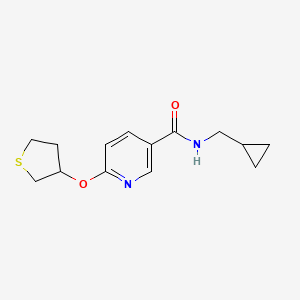

![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)
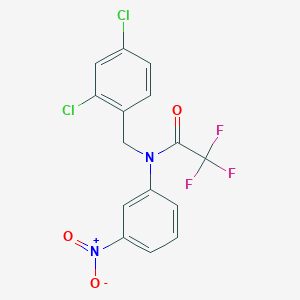
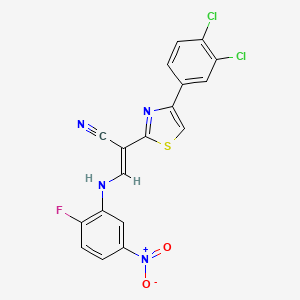
![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)
![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)

